Benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate is a synthetic compound with the molecular formula C26H25NO5 and a molecular weight of approximately 431.5 g/mol . It features a benzyl group and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound is notable for its chirality, as it possesses a specific stereochemistry at the 3-position of the hydroxybutanoate moiety, making it relevant in various biological and chemical applications.
The synthesis of this compound typically involves several steps:
These steps can be optimized based on available reagents and desired yields.
This compound has several applications:
Interaction studies involving benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate focus on its role as a substrate or inhibitor in enzymatic reactions. Preliminary data suggest that it may act as an inhibitor for certain cytochrome P450 enzymes, indicating potential implications for drug metabolism . Further research is necessary to elucidate its complete interaction profile.
Several compounds share structural similarities with benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Benzyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate | 661493-04-5 | 0.90 |
tert-butyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate | 122350-52-1 | 0.88 |
Benzyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate | 86060-84-6 | 0.89 |
Benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate stands out due to its specific stereochemistry at the 3-position and its functional groups that facilitate various